molecular formula C16H30O6 B14039116 (1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

Cat. No.: B14039116
M. Wt: 318.41 g/mol
InChI Key: TXNONHSODIEOGH-AAVRWANBSA-N
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Description

(1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol: is a chiral diol compound characterized by the presence of two dioxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol typically involves the reaction of a suitable diol precursor with an acetal or ketal reagent under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the dioxolane rings.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the dioxolane rings are replaced by other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with high stereochemical purity.

Biology: In biological research, the compound can serve as a model system for studying enzyme-catalyzed reactions and chiral recognition processes.

Industry: In the industrial sector, the compound can be utilized in the synthesis of specialty chemicals, polymers, and materials with specific chiral properties.

Mechanism of Action

The mechanism by which (1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol exerts its effects involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and steric interactions. The dioxolane rings provide a rigid framework that can influence the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

  • (1S,2S)-1,2-bis(®-2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol
  • (1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol

Uniqueness: The unique feature of (1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol lies in its specific stereochemistry and the presence of diethyl groups on the dioxolane rings

Biological Activity

(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol is a chiral compound that has garnered interest due to its potential biological activities. This article examines its biological properties, including antibacterial and antifungal activities, and provides insights into its synthesis and mechanisms of action.

  • IUPAC Name : this compound
  • CAS Number : 17454-53-4
  • Molecular Formula : C16H30O6
  • Molecular Weight : 318.41 g/mol
  • Melting Point : 120–122 °C

Synthesis

The synthesis of this compound typically involves the reaction of diol precursors with acetal or ketal reagents under acidic conditions. Catalysts such as p-toluenesulfonic acid are often employed to facilitate the formation of the dioxolane rings. This compound can serve as a chiral building block in organic synthesis.

Antibacterial Activity

Research has indicated that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. The compound was tested against various Gram-positive and Gram-negative bacteria.

BacteriaMIC (µg/mL)Activity
Staphylococcus aureus625–1250Excellent
Staphylococcus epidermidis<625Excellent
Enterococcus faecalis625Moderate
Pseudomonas aeruginosa<625Excellent
Escherichia coli>2000None
Klebsiella pneumoniae>2000None
Proteus mirabilis>2000None

The compound displayed excellent activity against Staphylococcus aureus, with minimal inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL. It also showed significant activity against Staphylococcus epidermidis and Pseudomonas aeruginosa, while no antibacterial activity was observed against certain Gram-negative strains like E. coli, K. pneumoniae, and P. mirabilis .

Antifungal Activity

In addition to antibacterial properties, the compound was evaluated for antifungal activity against Candida albicans.

FungiMIC (µg/mL)Activity
Candida albicans<1000Significant

All tested compounds except one demonstrated significant antifungal activity against C. albicans, indicating the potential utility of this compound in treating fungal infections .

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets through hydrogen bonding and van der Waals forces. The rigid structure provided by the dioxolane rings enhances binding affinity and selectivity towards bacterial and fungal targets .

Case Studies

A study conducted on various synthesized derivatives of dioxolanes highlighted the differences in biological activity between enantiomeric and racemic structures. It was found that certain configurations exhibited superior antibacterial and antifungal effects compared to their counterparts . This emphasizes the importance of stereochemistry in the biological efficacy of these compounds.

Properties

Molecular Formula

C16H30O6

Molecular Weight

318.41 g/mol

IUPAC Name

(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

InChI

InChI=1S/C16H30O6/c1-5-15(6-2)19-9-11(21-15)13(17)14(18)12-10-20-16(7-3,8-4)22-12/h11-14,17-18H,5-10H2,1-4H3/t11-,12-,13-,14-/m1/s1

InChI Key

TXNONHSODIEOGH-AAVRWANBSA-N

Isomeric SMILES

CCC1(OC[C@@H](O1)[C@H]([C@@H]([C@H]2COC(O2)(CC)CC)O)O)CC

Canonical SMILES

CCC1(OCC(O1)C(C(C2COC(O2)(CC)CC)O)O)CC

Origin of Product

United States

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